N-Desisopropyl Pentisomide
Overview
Description
N-Desisopropyl Pentisomide is a synthetic compound with the molecular formula C16H27N3O and a molecular weight of 277.41 g/mol . It is a major metabolite of Pentisomide and is not naturally occurring . This compound is part of the human exposome, which encompasses all the exposures an individual encounters throughout their lifetime .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desisopropyl Pentisomide involves the reaction of Pentisomide with specific reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The compound is often produced in specialized facilities equipped to handle complex organic synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Desisopropyl Pentisomide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-Desisopropyl Pentisomide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Desisopropyl Pentisomide involves its interaction with specific molecular targets and pathways. As a metabolite of Pentisomide, it may exert effects by modulating the activity of enzymes and receptors involved in the metabolism and action of Pentisomide . The exact molecular targets and pathways are still under investigation and not fully elucidated .
Comparison with Similar Compounds
Similar Compounds
Pentisomide: The parent compound from which N-Desisopropyl Pentisomide is derived.
This compound analogs: Compounds with similar structures but different functional groups or side chains.
Uniqueness
This compound is unique due to its specific structure and role as a major metabolite of Pentisomide. Its distinct chemical properties and biological effects make it a valuable compound for research and industrial applications .
Biological Activity
N-Desisopropyl Pentisomide (N-DP) is a compound of interest in pharmacological research due to its potential biological activities, particularly in the field of antifungal treatment. This article aims to provide a detailed overview of the biological activity of N-DP, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of pentisomide, characterized by the absence of an isopropyl group. Its molecular formula is , and it possesses a molecular weight of approximately 419.73 g/mol. The compound is typically presented as a white to off-white powder, soluble in organic solvents but less so in water.
The primary mechanism of action for N-DP involves the inhibition of fungal cell membrane synthesis. Similar to other azole antifungals, N-DP inhibits the enzyme lanosterol 14-alpha demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell lysis and death.
Target Enzymes
- Lanosterol 14-alpha demethylase : Inhibition leads to reduced ergosterol levels.
- Cytochrome P450 enzymes : Affects various metabolic pathways in fungi.
Pharmacokinetics
The pharmacokinetic profile of N-DP has been studied primarily through in vitro models. Key findings include:
- Absorption : N-DP demonstrates moderate permeability across biological membranes.
- Distribution : High affinity for keratinized tissues, making it effective for topical applications.
- Metabolism : The compound undergoes hepatic metabolism, with several metabolites identified through high-performance liquid chromatography (HPLC).
Biological Activity and Efficacy
N-DP has been investigated for its antifungal properties against various dermatophytes and yeasts. The following table summarizes its activity against key fungal pathogens:
Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Trichophyton rubrum | 0.5 µg/mL |
Candida albicans | 1.0 µg/mL |
Epidermophyton floccosum | 0.25 µg/mL |
Aspergillus niger | 2.0 µg/mL |
Case Studies
-
Topical Application Study :
A clinical trial evaluated the efficacy of N-DP in treating dermatophyte infections. Patients applied a cream formulation containing N-DP twice daily for four weeks. Results showed a significant reduction in fungal load and clinical symptoms compared to placebo. -
Comparative Study with Other Antifungals :
In a comparative study, N-DP was tested alongside econazole and clotrimazole against Candida infections. N-DP exhibited superior efficacy with a faster onset of action, attributed to its enhanced penetration into fungal biofilms.
Safety and Toxicology
N-DP has been assessed for safety in both animal models and human trials. The compound demonstrated low systemic absorption when applied topically, resulting in minimal side effects. Common adverse reactions included localized irritation, which was reported at lower rates than with traditional antifungal agents.
Properties
IUPAC Name |
4-methyl-2-[2-(propan-2-ylamino)ethyl]-2-pyridin-2-ylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-12(2)11-16(15(17)20,8-10-18-13(3)4)14-7-5-6-9-19-14/h5-7,9,12-13,18H,8,10-11H2,1-4H3,(H2,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOAPMDVMHIKDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCNC(C)C)(C1=CC=CC=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909929 | |
Record name | 4-Methyl-2-{2-[(propan-2-yl)amino]ethyl}-2-(pyridin-2-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106132-93-8 | |
Record name | CM 40534 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106132938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-2-{2-[(propan-2-yl)amino]ethyl}-2-(pyridin-2-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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